N-Methylisoleucine Confers Higher Insulin Receptor Activity than N-Methylvaline at an Equivalent Position
In a direct comparison, [2-N-methylisoleucine-A]insulin ([MeIle2-A]insulin) exhibited significantly higher in vitro potency than its analog [3-N-methylvaline-A]insulin ([MeVal3-A]insulin) when substituted at respective critical backbone positions [1]. This demonstrates that N-methylisoleucine's specific steric profile is more compatible with insulin receptor activation in this context, making it a superior choice for preserving partial bioactivity in structure-activity relationship (SAR) studies [1].
| Evidence Dimension | In vitro biological potency |
|---|---|
| Target Compound Data | 5.4% (lipogenesis stimulation) and 4.6% (receptor binding) relative to native insulin |
| Comparator Or Baseline | N-methylvaline (as [3-N-methylvaline-A]insulin): 2.1% (lipogenesis) and 1.0% (receptor binding) relative to native insulin |
| Quantified Difference | N-methylisoleucine analog is 2.6-fold more potent in lipogenesis and 4.6-fold higher in receptor binding affinity |
| Conditions | In vitro assays: lipogenesis in rat fat cells; receptor binding in rat liver plasma membranes |
Why This Matters
This data provides a clear, quantitative basis for selecting N-methylisoleucine over N-methylvaline in insulin-based peptide engineering where partial agonism is desired.
- [1] Ogawa H, et al. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. Int J Pept Protein Res. 1987;30(4):460-73. View Source
